2-Methyl-2-(3-phenylphenyl)propanoic acid
Description
2-Methyl-2-(3-phenylphenyl)propanoic acid is a branched carboxylic acid featuring a biphenyl (3-phenylphenyl) substituent and a methyl group at the α-carbon of the propanoic acid backbone. This structure confers unique steric and electronic properties, influencing its solubility, crystallinity, and reactivity.
Properties
IUPAC Name |
2-methyl-2-(3-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-16(2,15(17)18)14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYBFLCSYFMZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(3-phenylphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of biphenyl with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions require anhydrous conditions and careful temperature control to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
Mechanism : Acid-catalyzed nucleophilic attack by the alcohol on the protonated carbonyl carbon, followed by deprotonation and elimination of water .
Electrophilic Aromatic Substitution
The biphenyl moiety undergoes bromination and nitration at the aromatic rings, with regioselectivity influenced by substituents.
Key Insight : Bromination occurs preferentially at the para position of the phenyl ring due to steric hindrance from the methyl group .
Salt Formation
The carboxylic acid reacts with bases to form carboxylate salts, enhancing water solubility.
| Base | Conditions | Product | Application |
|---|---|---|---|
| NaOH | Aqueous, RT | Sodium 2-methyl-2-(3-phenylphenyl)propanoate | Pharmaceutical formulations |
| K₂CO₃ | EtOH, reflux | Potassium salt | Intermediate purification |
Decarboxylation
Thermal or oxidative decarboxylation eliminates CO₂, forming a hydrocarbon derivative.
| Conditions | Products | Catalyst | Source |
|---|---|---|---|
| 150–200°C, Cu powder | 2-(3-Phenylphenyl)propane | Cu | |
| Pb(OAc)₄, DMSO | Biphenylpropane derivatives | – |
Limitation : Requires elevated temperatures and catalytic metals, leading to potential side reactions .
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol under strong reducing conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Dry ether, 0°C | 2-(3-Phenylphenyl)propan-2-ol | 70–75% |
| BH₃·THF | THF, RT | Partial reduction to aldehyde intermediates | 50% |
Caution : Over-reduction may lead to alkane formation .
Cross-Coupling Reactions
The biphenyl system participates in Suzuki-Miyaura couplings for structural diversification.
| Reagents | Conditions | Product | Application |
|---|---|---|---|
| Pd(OAc)₂, aryl boronic acid | EGME/H₂O, RT | Functionalized biphenylpropanoic acid derivatives | Drug discovery |
Example : Reaction with 4-hydroxyphenylboronic acid yields hydroxylated analogs .
Hydrolysis of Derivatives
Esters and amides derived from the acid undergo hydrolysis to regenerate the parent compound.
| Derivative | Conditions | Product | Efficiency |
|---|---|---|---|
| Methyl ester | 6M HCl, THF, RT | 2-Methyl-2-(3-phenylphenyl)propanoic acid | 90% |
| Ethyl ester | NaOH, H₂O/EtOH | Same as above | 85% |
Biological Interactions
While not a classical chemical reaction, the compound interacts with enzymes via hydrogen bonding and hydrophobic interactions:
Scientific Research Applications
2-Methyl-2-(3-phenylphenyl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interaction of biphenyl derivatives with biological systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Methyl-2-(3-phenylphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The biphenyl structure can bind to various receptors and enzymes, influencing biological processes. The carboxylic acid group can also participate in hydrogen bonding and other interactions, affecting the compound's biological activity.
Comparison with Similar Compounds
Structural and Crystallographic Features
Key structural parameters (e.g., dihedral angles, hydrogen bonding) are critical for understanding molecular conformation and packing.
Key Observations :
- The dihedral angles (~75–78°) in substituted phenylpropanoates suggest a bent geometry that minimizes steric clashes between the bulky aryl group and carboxyl moiety .
- Weak C–H⋯O interactions dominate in alkyl-substituted derivatives (e.g., para-methyl), while O–H⋯O hydrogen bonds form dimers in halogenated analogs (e.g., bromo-ethyl) .
Physicochemical Properties
Substituents significantly alter acidity, solubility, and thermal stability:
Acidity:
- Electron-withdrawing groups (EWGs): The nitro (NO₂) and trifluoromethyl (CF₃) groups increase acidity by stabilizing the deprotonated carboxylate via resonance or inductive effects. For example, 2-methyl-2-(3-nitrophenyl)propanoic acid (pKa ~2–3) is expected to be more acidic than the methyl-substituted analog (pKa ~4–5) .
- Electron-donating groups (EDGs) : Methyl and ethyl substituents reduce acidity (pKa ~4–5) due to destabilization of the carboxylate anion .
Solubility and Lipophilicity:
Biological Activity
2-Methyl-2-(3-phenylphenyl)propanoic acid, often referred to as a derivative of propanoic acid, has garnered attention due to its potential biological activities. This compound is part of a larger class of compounds known for their pharmacological properties, particularly in the treatment of inflammatory and allergic conditions.
Chemical Structure and Properties
The molecular formula for 2-methyl-2-(3-phenylphenyl)propanoic acid is , with a molecular weight of approximately 256.29 g/mol. The compound features a branched propanoic acid structure with phenyl groups that contribute to its biological activity.
Antihistamine and Antiallergic Properties
Research indicates that derivatives of 2-methyl-2-(3-phenylphenyl)propanoic acid exhibit significant antihistamine and antiallergic activities. A patent describes these compounds as having high selectivity for H1 receptors, making them valuable in treating allergic diseases without significant interaction with other pharmaceutical receptors, even at higher doses . This selectivity is particularly beneficial for patients with concurrent cardiovascular conditions who might be on multiple medications.
Anti-inflammatory Effects
The compound has also been shown to possess anti-inflammatory properties. It acts as a non-steroidal anti-inflammatory drug (NSAID), similar to Fenoprofen, which is known for alleviating symptoms associated with arthritis, such as inflammation and joint pain . The mechanism involves modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes.
Case Studies and Research Findings
- In Vivo Studies : In animal models, administration of the compound has demonstrated a reduction in serum lipid profiles and improved metabolic parameters in dairy cows suffering from metabolic disorders like ketosis . This suggests a role in enhancing energy metabolism.
- Growth Promotion : Other studies have indicated that related compounds can promote growth in agricultural settings, enhancing seed yield and oil content in rapeseed plants . This highlights the compound's versatility beyond pharmacological applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.29 g/mol |
| Biological Activity | Antihistamine, Anti-inflammatory |
| Selectivity | High for H1 receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
